molecular formula C16H14N2O5 B5787165 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate

2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate

Cat. No. B5787165
M. Wt: 314.29 g/mol
InChI Key: IJIQHQQPWLJKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate, also known as NM-2, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).

Mechanism of Action

2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate acts as a competitive inhibitor of PARP by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins and DNA. The inhibition of PARP leads to the accumulation of DNA damage and cell death in cancer cells. In addition, 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has been shown to modulate the activity of other enzymes, such as histone deacetylases and protein kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate enhances the cytotoxicity of DNA-damaging agents and induces cell death. In animal models of disease, 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has been shown to have anti-inflammatory and neuroprotective effects. 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has also been shown to modulate the activity of other enzymes, such as histone deacetylases and protein kinases, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate in lab experiments include its high potency and specificity as a PARP inhibitor. 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has also been shown to have anti-inflammatory and neuroprotective effects, which may be useful in studying these pathways. However, the limitations of using 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate include its potential toxicity and the need for careful dosing and administration in animal models.

Future Directions

There are several future directions for the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate in scientific research. One area of interest is the development of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate as a therapeutic agent for cancer and other diseases. Another area of interest is the study of the mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate. Additionally, the development of new PARP inhibitors based on the structure of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate may lead to the discovery of more potent and selective inhibitors.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate involves the reaction of 2-(methylamino)benzoic acid with 2-(4-nitrophenyl)acetyl chloride in the presence of a base. The reaction proceeds through an acylation mechanism and yields 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate as a white solid. The synthesis method has been optimized to produce high yields of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate with high purity.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP has been shown to enhance the cytotoxicity of DNA-damaging agents, such as radiation and chemotherapy, in cancer cells. 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17-14-5-3-2-4-13(14)16(20)23-10-15(19)11-6-8-12(9-7-11)18(21)22/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIQHQQPWLJKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate

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